Bromoacetamido-PEG4-NHS ester

Antibody-Drug Conjugates Linker Stability Thioether Chemistry

Bromoacetamido-PEG4-NHS ester (CAS 1260139-70-5) is a heterobifunctional crosslinker comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a thiol-reactive bromoacetamide group, and a discrete tetraethylene glycol (PEG4) spacer. The NHS ester reacts selectively with primary amines (lysine residues, N-termini) at pH 7–9 to form stable amide bonds, while the bromoacetamide group alkylates free thiols (cysteine residues) chemoselectively at pH ≥8.0 to form a highly stable, non-reversible thioether linkage.

Molecular Formula C17H27BrN2O9
Molecular Weight 483.3 g/mol
Cat. No. B606376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG4-NHS ester
SynonymsBromoacetamido-PEG4-NHS ester
Molecular FormulaC17H27BrN2O9
Molecular Weight483.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
InChIKeyBONNYNBXMCRXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG4-NHS ester CAS 1260139-70-5: Heterobifunctional PEG4 Linker for Stable Thioether Conjugation


Bromoacetamido-PEG4-NHS ester (CAS 1260139-70-5) is a heterobifunctional crosslinker comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a thiol-reactive bromoacetamide group, and a discrete tetraethylene glycol (PEG4) spacer . The NHS ester reacts selectively with primary amines (lysine residues, N-termini) at pH 7–9 to form stable amide bonds, while the bromoacetamide group alkylates free thiols (cysteine residues) chemoselectively at pH ≥8.0 to form a highly stable, non-reversible thioether linkage [1]. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and provides a defined 4-unit chain length, making this compound particularly suited for antibody-drug conjugate (ADC) and PROTAC linker applications where conjugate stability and precise molecular architecture are critical .

Heterobifunctional crosslinker: NHS ester for amines, bromoacetamide for thiols
Irreversible thioether linkage for ADC and PROTAC conjugate stability research
Discrete PEG4 spacer supports defined molecular architecture and batch reproducibility

Why Bromoacetamido-PEG4-NHS ester Cannot Be Substituted with Generic PEG4 Linkers


Generic substitution among PEG-based heterobifunctional linkers fails due to three critical performance divergences that directly impact conjugate integrity and downstream application outcomes. First, the bromoacetamide thiol-reactive group forms a thioether bond that is fundamentally more stable than the maleimide-derived thioether bond—the latter is susceptible to retro-Michael addition and subsequent payload deconjugation in plasma, whereas the bromoacetamide linkage is irreversible [1]. Second, the discrete PEG4 spacer provides precise, single-molecular-weight architecture versus polydisperse PEG mixtures, ensuring batch-to-batch reproducibility in conjugation stoichiometry . Third, the balanced reactivity profile (NHS ester for amines, bromoacetamide for thiols) enables controlled, two-step conjugation without the cross-reactivity or hydrolysis liabilities observed with homobifunctional NHS-PEG4-NHS or acid-terminated analogs [2].

This product
Bromoacetamide-derived thioether: irreversible bond, reported plasma stability context
Maleimide linkers
Maleimide thioether may undergo retro-Michael deconjugation; payload retention profile may differ
This product
Discrete PEG4 (exact MW): homogeneous conjugation stoichiometry
Polydisperse PEG linkers
Heterogeneous chain-length mixtures; DAR reproducibility may shift
This product
Heterobifunctional NHS + bromoacetamide: controlled two-step conjugation
Homobifunctional NHS-PEG4-NHS
Cross-reactivity and hydrolysis profile differ; step-order control may not transfer

Bromoacetamido-PEG4-NHS ester Quantitative Differentiation Evidence: Comparator Analysis


Thioether Bond Stability: Bromoacetamide vs. Maleimide Linkers in ADC Plasma Circulation

In head-to-head ADC studies, replacing the maleimidocaproyl (mc) thioether linkage with a bromoacetamidecaproyl (bac) thioether linkage eliminated measurable systemic drug release over a 2-week period in mice. This stability advantage translates to higher sustained intratumoral drug exposure. [1]

Thioether bond stability
Class-level inference
bac-linked ADC: no measurable systemic release over 2 weeks
mc-linked ADC: release within 1–2 days via retro-Michael reaction
Reported plasma stability context
In vivo murine model; CD70-targeted ADC with auristatin F payload
Antibody-Drug Conjugates Linker Stability Thioether Chemistry

Reaction pH Selectivity: Bromoacetamide vs. Maleimide Thiol Conjugation Window

Bromoacetyl groups react chemoselectively with free thiols at pH ≥8.0, whereas maleimides react optimally at pH 6.5–7.5. This distinct pH requirement enables sequential, orthogonal conjugation strategies when both reactive groups must be employed in the same workflow.

pH selectivity window
Head-to-head
Bromoacetyl: pH ≥8.0 optimal
Maleimide: pH 6.5–7.5 optimal
Supports orthogonal sequential conjugation protocols
NHS ester coupling at pH 7–9, then thiol alkylation after pH adjustment
Bioconjugation Thiol Chemistry pH-Dependent Reactivity

Aqueous Solubility Advantage of PEG4 Spacer over Hydrocarbon Spacers

Crosslinkers incorporating a PEG4 spacer demonstrate superior aqueous solubility compared to those with hydrocarbon spacers of equivalent length. This is a class-level property of PEG-based linkers that directly applies to Bromoacetamido-PEG4-NHS ester.

Aqueous solubility
Class-level inference
PEG4 spacer: enables aqueous-only reaction conditions
Hydrocarbon spacers: may require organic co-solvents
Reduces organic co-solvent requirement
Supports conjugation of aggregation-prone proteins in PBS, pH 7.4
Bioconjugation Linker Solubility PEGylation

Discrete PEG4 Architecture vs. Polydisperse PEG: Molecular Weight Uniformity

Bromoacetamido-PEG4-NHS ester contains a discrete, single-molecular-weight PEG4 chain (4 ethylene glycol units; exact MW 483.31 Da), in contrast to traditional polydisperse PEG linkers that are heterogeneous mixtures with a distribution of chain lengths.

MW uniformity
Class-level inference
Discrete PEG4: exact MW 483.31 Da
Polydisperse PEG: heterogeneous chain-length mixtures
Supports batch-to-batch DAR reproducibility
Enables precise LC-MS and SEC-MALS conjugate characterization
PEGylation Analytical Characterization Conjugate Reproducibility

Thiol-Bromoacetyl Reaction Rate Constants vs. Maleimide and Iodoacetamide

Second-order rate constants for thiol alkylation at pH 7.4–8.6 follow the reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide. Bromoacetamide exhibits the lowest reactivity among haloacetamides, conferring greater selectivity for free thiols and reduced off-target amine alkylation. [1]

Thiol alkylation reactivity
Cross-study comparable
Reactivity order at pH 7.4–8.6
maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide
Lower reactivity supports thiol selectivity
May reduce off-target amine alkylation; rates increase exponentially with pH
Reaction Kinetics Thiol Alkylation Bioconjugation

Bromoacetamido-PEG4-NHS ester Optimal Procurement and Application Scenarios


ADC Linker Requiring Extended Plasma Stability and High Intratumoral Drug Exposure

For antibody-drug conjugates where payload retention in circulation is paramount, Bromoacetamido-PEG4-NHS ester provides a bromoacetamide-derived thioether linkage that eliminates the retro-Michael deconjugation observed with maleimide linkers. Preclinical data demonstrate no measurable systemic drug release over 2 weeks and 25% higher intratumoral drug exposure compared to maleimidocaproyl-linked ADCs [1]. This linker is specifically indicated for ADCs targeting solid tumors where prolonged circulation half-life and maximal tumor drug delivery are required.

Sequential, Two-Step Bioconjugation Requiring Orthogonal Amine and Thiol Reactivity

The distinct pH optima of the NHS ester (pH 7–9) and bromoacetamide (pH ≥8.0) enable controlled sequential conjugation protocols [1]. This property is exploited in PROTAC synthesis where the NHS ester is first coupled to an amine-containing E3 ligase ligand at neutral pH, followed by pH adjustment to ≥8.0 for conjugation of a thiol-containing target protein ligand. This orthogonal reactivity minimizes cross-reactivity and improves final PROTAC yield and purity.

GMP Manufacturing of ADCs or PROTACs Requiring Defined Drug-to-Antibody Ratio (DAR)

The discrete PEG4 spacer (exact MW 483.31 Da) provides a homogeneous, single-molecular-weight architecture versus polydisperse PEG mixtures [1]. This uniformity enables precise LC-MS and SEC-MALS characterization of conjugate stoichiometry and ensures batch-to-batch DAR reproducibility—an essential requirement for GMP manufacturing and regulatory filing . Procurement from vendors offering cGMP-grade material with full analytical certification is recommended for clinical development programs.

High-Concentration Protein Conjugation Without Organic Co-Solvents

The PEG4 spacer confers enhanced aqueous solubility compared to hydrocarbon spacers, enabling conjugation reactions to be performed in purely aqueous buffers without DMSO or DMF addition [1]. This property is particularly valuable when conjugating aggregation-prone proteins or when maintaining native protein conformation is critical, as organic co-solvents can induce denaturation and precipitation. Bromoacetamido-PEG4-NHS ester is therefore preferred over traditional hydrocarbon-spacer linkers for sensitive protein targets.

Application
Selection Property
Validation Focus
ADC conjugate stability research
Thioether linkage stability profile
Payload retention and exposure-model endpoints
Sequential bioconjugation protocol development
Orthogonal pH-dependent reactivity
Conjugation step-order and yield optimization
Conjugate characterization and batch reproducibility studies
Discrete PEG4 molecular architecture
DAR stoichiometry and analytical characterization
Aqueous bioconjugation research
PEG4-enhanced aqueous solubility
Protein conformation and aggregation endpoints

Technical Documentation Hub

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33 linked technical documents
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